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Compound of Interest

Compound Name: Deoxybenzoin oxime

Cat. No.: B1140943 Get Quote

In-Depth Technical Guide on Deoxybenzoin
Oxime
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deoxybenzoin Oxime, a molecule

of interest in organic synthesis and drug discovery. The document details its chemical

properties, synthesis, and biological activities, with a focus on its derivatives' role in modulating

key signaling pathways relevant to inflammatory diseases.

Core Compound Identification
Deoxybenzoin oxime is a ketoxime derivative of deoxybenzoin. It exists as (E) and (Z)

isomers, with the CAS number most frequently associated with the (E)-isomer.
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Identifier Value

Compound Name Deoxybenzoin Oxime

Synonyms

(E)-1,2-diphenylethan-1-one oxime, N-(1,2-

Diphenylethylidene)hydroxylamine, Benzyl

phenyl ketoxime

CAS Number 26306-06-9

Molecular Formula C₁₄H₁₃NO

Molecular Weight 211.26 g/mol [1]

Canonical SMILES C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

InChI Key PWCUVRROUAKTLL-UHFFFAOYSA-N

Physicochemical Properties
The following table summarizes key physicochemical properties of deoxybenzoin oxime.

Property Value Source

Melting Point 98 °C [2] (from first search)

Boiling Point 375.4 °C at 760 mmHg [2] (from first search)

Density 1.04 g/cm³ [2] (from first search)

LogP 3.10760 [2] (from first search)

Flash Point 238 °C [2] (from first search)

Experimental Protocols
Detailed methodologies for the synthesis of deoxybenzoin oxime and for key biological

assays are provided below. These are representative protocols based on established methods.

Synthesis of (E)-1,2-diphenylethan-1-one oxime
This protocol describes a general method for the synthesis of an oxime from a ketone.
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Materials:

Deoxybenzoin (1,2-diphenylethanone)

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate (CH₃COONa) or Pyridine

Ethanol

Water

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Buchner funnel and filter paper

Procedure:

Dissolve deoxybenzoin in ethanol in a round-bottom flask equipped with a magnetic stir bar.

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and an

equivalent amount of a weak base like sodium acetate or pyridine.

Add the hydroxylamine solution to the deoxybenzoin solution.

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Slowly add cold water to the reaction mixture to precipitate the crude deoxybenzoin oxime.

Collect the precipitate by vacuum filtration using a Buchner funnel.
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Wash the collected solid with cold water to remove any inorganic impurities.

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water

mixture, to obtain the purified deoxybenzoin oxime.

Dry the purified crystals under vacuum.

Xanthine Oxidase (XO) Inhibition Assay
This is a representative in vitro protocol to determine the inhibitory activity of a compound

against xanthine oxidase.

Materials:

Xanthine oxidase (from bovine milk or other sources)

Xanthine (substrate)

Potassium phosphate buffer (pH 7.5)

Test compound (e.g., deoxybenzoin oxime derivative) dissolved in DMSO

Allopurinol (positive control)

96-well UV-transparent microplate

Spectrophotometer

Procedure:

Prepare a solution of xanthine in the potassium phosphate buffer.

Prepare various concentrations of the test compound and the positive control (allopurinol) in

the buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the

enzyme activity.

In a 96-well microplate, add the buffer, xanthine solution, and the test compound or control

solution to the respective wells.
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Initiate the reaction by adding the xanthine oxidase solution to each well.

Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has

maximum absorbance) at regular intervals for a set period (e.g., 10-15 minutes) using a

microplate reader.

Calculate the rate of uric acid formation from the change in absorbance over time.

Determine the percentage of inhibition for each concentration of the test compound relative

to the vehicle control (DMSO).

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

NLRP3 Inflammasome Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of the NLRP3

inflammasome.

Materials:

THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)

RPMI-1640 cell culture medium supplemented with FBS and antibiotics

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

Lipopolysaccharide (LPS) (priming signal)

Adenosine triphosphate (ATP) or Nigericin (activation signal)

Test compound dissolved in DMSO

MCC950 (a known NLRP3 inhibitor, as a positive control)

Human IL-1β ELISA kit

Procedure:
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Culture and differentiate THP-1 cells into macrophage-like cells by treating with PMA for 24-

48 hours. If using BMDMs, culture them in appropriate media.

Seed the differentiated cells in a 96-well plate and allow them to adhere.

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

Remove the LPS-containing medium and replace it with fresh serum-free medium containing

various concentrations of the test compound or positive control. Incubate for 1 hour.

Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) and

incubate for an additional 1-2 hours.

Collect the cell culture supernatants.

Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA

kit according to the manufacturer's instructions.

Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test

compound.

Determine the IC₅₀ value for the inhibition of NLRP3 inflammasome activation.

TLR4 Signaling Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a compound on the Toll-like

receptor 4 (TLR4) signaling pathway.

Materials:

HEK-Blue™ TLR4 cells (HEK293 cells stably expressing human TLR4, MD2, CD14, and a

secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-

κB-inducible promoter)

HEK-Blue™ Detection medium

LPS (TLR4 agonist)
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Test compound dissolved in DMSO

TAK-242 (a known TLR4 inhibitor, as a positive control)

96-well plate

Spectrophotometer or plate reader

Procedure:

Seed the HEK-Blue™ TLR4 cells in a 96-well plate and incubate overnight.

Pre-incubate the cells with various concentrations of the test compound or positive control

for 1 hour.

Stimulate the cells with an optimal concentration of LPS.

Incubate the plate for 16-24 hours.

Add HEK-Blue™ Detection medium to a new 96-well plate.

Transfer a small volume of the cell culture supernatant from the cell plate to the plate with

the detection medium.

Incubate for 1-4 hours at 37°C and monitor the color change.

Measure the SEAP activity by reading the absorbance at 620-650 nm.

Calculate the percentage of inhibition of TLR4 signaling for each concentration of the test

compound.

Determine the IC₅₀ value.

Quantitative Biological Activity
Derivatives of deoxybenzoin oxime have been synthesized and evaluated for their potential in

treating gout by targeting xanthine oxidase and innate immune sensors. The following table

summarizes the in vitro activity of a potent benzoxazole deoxybenzoin oxime derivative.
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Compound Target IC₅₀ (µM)
Reference
Compound

IC₅₀ (µM)

(E)-1-(6-

methoxybenzo[d]

oxazol-2-yl)-2-(4-

methoxyphenyl)e

thanone oxime

Xanthine

Oxidase
3.7 Allopurinol 2.9[3]

This compound was also found to block the activation of the NOD-like receptor (NLRP3)

inflammasome and the Toll-like receptor 4 (TLR4) signaling pathway[4][5].

Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways

inhibited by deoxybenzoin oxime derivatives.
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Caption: TLR4 Signaling Pathway Inhibition.
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Caption: NLRP3 Inflammasome Pathway Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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